molecular formula C18H21N5O2S B2602517 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide CAS No. 753493-72-0

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

Cat. No. B2602517
CAS RN: 753493-72-0
M. Wt: 371.46
InChI Key: IWTWZNGWXLUOQI-UHFFFAOYSA-N
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Description

This compound is a derivative of 2 - ( (4-amino-5- (furan-2-yl) -1,2,4-triazol (4H) -3-yl) -sulfanyl) -N-acetamides . It’s a potential biologically active substance .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 2- ( (4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is alkylation . The reaction takes place in an alkaline medium .


Physical And Chemical Properties Analysis

The compound is a white or light yellow crystalline substance with clear melting temperatures .

Scientific Research Applications

Synthesis and Pharmacological Potential

The continuous exploration for new and effective drugs due to diseases and pathological conditions' evolving nature highlights the significance of synthesizing novel compounds. Derivatives of 1,2,4-triazol, such as 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide, have shown considerable synthetic and pharmacological potential. These compounds are synthesized to expand the spectrum of biological activity and minimize drug toxicity. For instance, a study focused on synthesizing new pyrolin derivatives, including the specified compound, and established their physical, chemical characteristics, and anti-exudative activity. This research underlines the potential of these derivatives in developing more effective and relatively non-toxic medicines (Chalenko et al., 2019).

Antimicrobial Screening

Another facet of research involves the structural elucidation and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were synthesized through condensation reactions, followed by comprehensive in-vitro screening for antibacterial, antifungal, and anti-tuberculosis activity. The study showcases the broad spectrum of pharmaceutical activities associated with 1,2,4-triazole ring systems, including their potential as antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Anticancer Activity

Research on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, related structurally to the compound , demonstrated significant anticancer activity. These derivatives were synthesized and tested against leukemia cell lines, showcasing the relevance of furan and triazole derivatives in developing anticancer agents. This study indicates the potential therapeutic applications of these compounds in treating cancer (Horishny et al., 2021).

Energetic Materials Development

The exploration of energetic materials led to the synthesis of derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which includes the study of compounds with a similar chemical framework. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, underscoring the potential of triazole and furan derivatives in creating superior energetic materials compared to traditional compounds like TNT (Yu et al., 2017).

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-2-3-5-13-7-9-14(10-8-13)20-16(24)12-26-18-22-21-17(23(18)19)15-6-4-11-25-15/h4,6-11H,2-3,5,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTWZNGWXLUOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

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